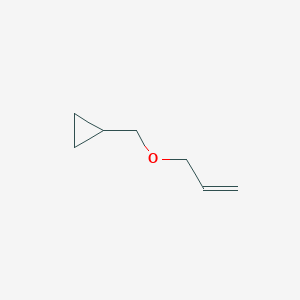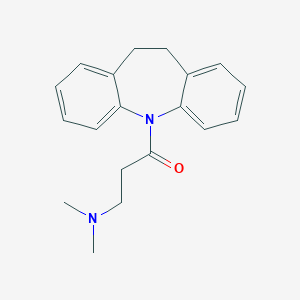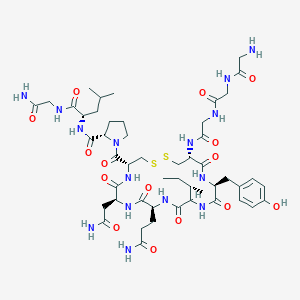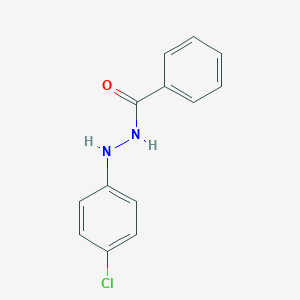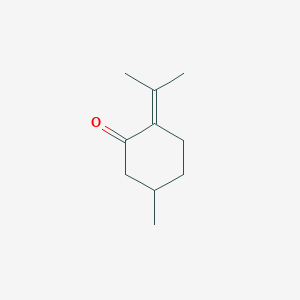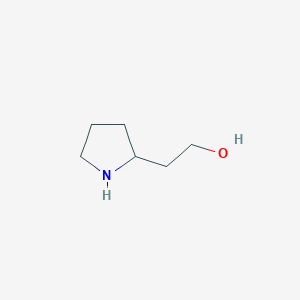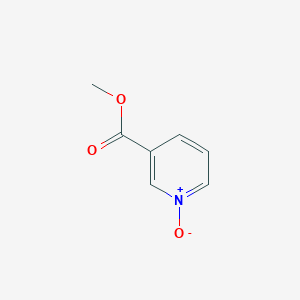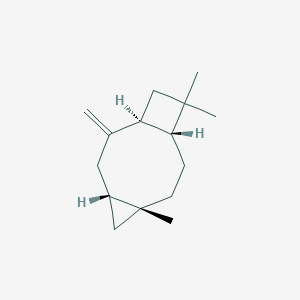
Photocaryophyllene D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photocaryophyllene D (PCD) is a naturally occurring sesquiterpene that belongs to the class of phytocannabinoids. It is found in various plants such as black pepper, clove, and hops. PCD has been shown to have potential therapeutic benefits due to its anti-inflammatory, analgesic, and neuroprotective properties.
Wirkmechanismus
Photocaryophyllene D exerts its effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endocannabinoids that regulate various physiological processes such as pain, inflammation, and mood. Photocaryophyllene D interacts with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune response. Photocaryophyllene D also interacts with other receptors such as TRPV1, which is involved in pain perception.
Biochemische Und Physiologische Effekte
Photocaryophyllene D has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Photocaryophyllene D has also been shown to reduce pain perception by inhibiting the activation of pain receptors such as TRPV1. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Photocaryophyllene D has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. Additionally, Photocaryophyllene D has been shown to have low toxicity, which makes it a safer alternative to other compounds used in lab experiments. However, Photocaryophyllene D has some limitations for lab experiments. Its low solubility in water makes it difficult to administer and study. Additionally, Photocaryophyllene D has a short half-life, which makes it difficult to maintain consistent levels in the body.
Zukünftige Richtungen
For Photocaryophyllene D research include studying its potential as a treatment for various inflammatory diseases, chronic pain, and neurodegenerative diseases.
Synthesemethoden
Photocaryophyllene D can be synthesized using various methods, including chemical synthesis, extraction from natural sources, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce Photocaryophyllene D. Extraction from natural sources involves the isolation of Photocaryophyllene D from plants that contain it. Biosynthesis involves the use of microorganisms to produce Photocaryophyllene D.
Wissenschaftliche Forschungsanwendungen
Photocaryophyllene D has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory effects, which make it a potential treatment for various inflammatory diseases such as arthritis and multiple sclerosis. Photocaryophyllene D has also been shown to have analgesic effects, which make it a potential treatment for chronic pain. Additionally, Photocaryophyllene D has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18755-93-6 |
|---|---|
Produktname |
Photocaryophyllene D |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane |
InChI |
InChI=1S/C15H24/c1-10-7-11-8-15(11,4)6-5-13-12(10)9-14(13,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
InChI-Schlüssel |
AGHOGWGDKOQAOS-KYEXWDHISA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)C[C@H]1C2 |
SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
Kanonische SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



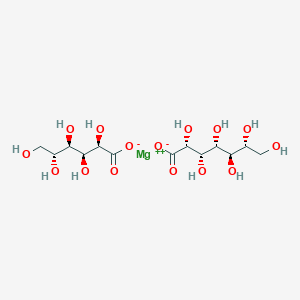

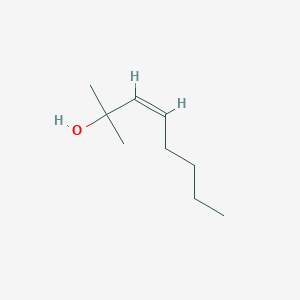
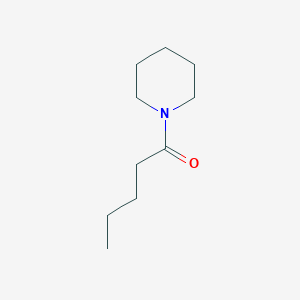
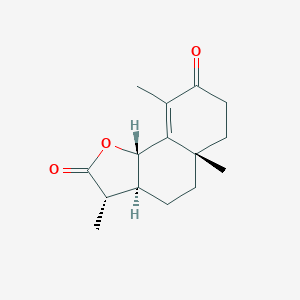
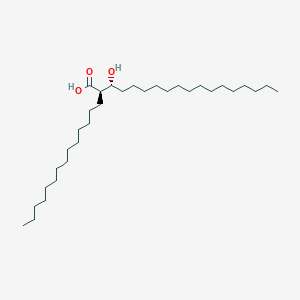
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
